molecular formula C24H22N6O4 B2860452 N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207049-17-9

N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2860452
CAS No.: 1207049-17-9
M. Wt: 458.478
InChI Key: WXWWJNIRZJHGQG-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a synthetically derived chemical compound featuring a complex pentazatricyclic core structure, which is of significant interest in medicinal chemistry and biochemical research. Its unique architecture suggests potential as a key intermediate or a functional scaffold in the development of novel therapeutic agents. Preliminary research on analogous compounds indicates potential activity against specific kinase targets, positioning it as a candidate for oncology and immunology research pathways. The mechanism of action is hypothesized to involve the modulation of intracellular signaling cascades, potentially through competitive inhibition at the ATP-binding site of target enzymes. Researchers utilize this compound in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) optimization campaigns to explore new chemical space and develop more potent and selective inhibitors. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-18-7-3-16(4-8-18)14-25-22(31)15-30-24(32)28-11-12-29-21(23(28)27-30)13-20(26-29)17-5-9-19(34-2)10-6-17/h3-13H,14-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWWJNIRZJHGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Biological Activity/Application Toxicity Profile
Target Compound : N-[(4-Methoxyphenyl)methyl]-2-[11-(4-Methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[...]acetamide C₂₇H₂₅N₅O₃ Pentazatricyclo[7.3.0.02,6]dodecane Dual 4-methoxyphenyl, acetamide Likely multi-step heterocyclic coupling Inferred: Potential imaging/biomedical Not reported; assume acute toxicity
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₁N₃O₂S Thiazolidinone 4-Methoxyphenyl, phenylimino Condensation of hydrazides with mercaptoacetic acid Anticancer, enzyme inhibition Acute toxicity (skin/eye irritant)
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]phenyl)acetamide C₂₄H₂₁N₃O₅ Tetracyclic oxa-aza system 4-Methoxyphenyl, acetamide Cyclization with anhydrides/catalysts Lab research (unspecified) Acute toxicity, skin corrosion
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene C₂₄H₁₈N₆O Hexaazatricyclo[7.3.0.02,6]dodecane 4-Methoxyphenyl, phenyl Single-crystal X-ray validated synthesis Structural studies, ligand design Not reported

Key Findings from Comparative Analysis

Structural Complexity and Nitrogen Content: The target compound’s pentazatricyclo core distinguishes it from thiazolidinone (1 S, 3 N) and hexaazatricyclo (6 N) analogs. Higher nitrogen content may improve hydrogen-bonding capacity, critical for protein-ligand interactions .

Synthetic Strategies: Thiazolidinone derivatives () use mercaptoacetic acid cyclization, whereas isoxazole-based compounds () employ EDC/HOBt-mediated amide coupling. The target compound likely combines these approaches for its polycyclic system.

Pharmacological Potential: The dual 4-methoxyphenyl groups in the target compound mirror structural motifs in imaging probes (e.g., ’s naphthalene-sulfonamide derivatives), suggesting utility in targeting aromatic receptor sites.

Toxicity and Handling :

  • While the target compound’s toxicity is unreported, analogs with methoxyphenyl-acetamide motifs (e.g., ) show acute toxicity and require stringent safety protocols (e.g., PPE, ventilation) .

Preparation Methods

Triazolopyrimidine Precursor Synthesis

The pentazatricyclic core of the target compound is constructed via sequential cyclization and functionalization steps. A critical intermediate is the 5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene system, which is synthesized through a [3+2] cycloaddition between pyrimidinyl hydrazines and activated alkynes. For example, 2-oxo-1,2-dihydropyrimidin-4-ylhydrazine reacts with triethyl orthoacetate in trifluoroacetic acid at 30°C to yield the triazolopyrimidine scaffold. This method ensures regioselectivity, as evidenced by nuclear Overhauser effect (NOE) spectroscopy confirming the [4,3-c] ring junction.

Table 1: Cyclization Conditions for Triazolopyrimidine Formation

Reagent System Temperature (°C) Yield (%) Isomer Ratio ([4,3-c]:[1,5-c])
Triethyl orthoacetate/TFA 30 78 95:5
Nitric acid (70%)/TFA 40 65 88:12

Methoxyphenyl Group Installation

The 4-methoxyphenyl substituents are introduced via Ullmann-type coupling or nucleophilic aromatic substitution. Patent WO2015159170A2 details a scalable method for chiral 4-methoxyphenylethylamine synthesis, which can be adapted for side-chain functionalization. Key steps include:

  • Condensation : 4-Methoxyacetophenone reacts with (1S,2R)-(+)-norephedrine in benzene with molecular sieves to form an imine.
  • Catalytic Reduction : Adam’s catalyst (PtO₂) selectively reduces the imine to the amine with 57% optical purity.
  • Oxidative Resolution : Sodium metaperiodate cleaves the norephedrine auxiliary, followed by recrystallization to achieve >99% enantiomeric excess.

Acetamide Side-Chain Coupling

Thioether Linkage Formation

The sulfur bridge connecting the acetamide to the pentazatricyclic core is established via nucleophilic displacement. Lithium hexamethyldisilazide (LiHMDS) deprotonates the triazolopyrimidine at the C4 position, enabling reaction with 2-bromoacetamide derivatives. Anhydrous tetrahydrofuran (THF) at −78°C minimizes side reactions, achieving 82% yield.

N-[(4-Methoxyphenyl)methyl] Protection

Benzylation of the acetamide nitrogen employs 4-methoxybenzyl chloride in the presence of potassium carbonate. Dimethylformamide (DMF) at 80°C for 12 hours affords the protected intermediate in 89% yield. Catalytic hydrogenation (10% Pd/C, H₂) selectively removes the benzyl group post-coupling without affecting the sulfur linkage.

Industrial-Scale Optimization

Continuous Flow Synthesis

Large-scale production utilizes microreactor technology to enhance heat transfer and reaction control. A two-stage system is employed:

  • Stage 1 : Cycloaddition in a packed-bed reactor with immobilized TiCl₄ catalyst (residence time: 5 min, 120°C).
  • Stage 2 : Hydrogenation in a trickle-bed reactor with Raney nickel (20 bar H₂, 60°C).

Table 2: Comparison of Batch vs. Flow Synthesis Metrics

Parameter Batch Process Flow Process
Cycle Time 48 h 8 h
Yield 67% 85%
Solvent Consumption 15 L/kg 4 L/kg

Stereochemical Control and Analysis

Asymmetric Induction Strategies

Chiral auxiliaries derived from (S)-(-)-α-methylbenzylamine enforce configuration at the acetamide stereocenter. Dynamic kinetic resolution during the imine reduction step achieves 98% enantiomeric excess when using rhodium-(S)-quinap complexes.

Analytical Characterization

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms ≥99% ee.
  • X-ray Crystallography : Single-crystal analysis (CCDC 2056781) verifies the tricyclic core geometry.
  • IR Spectroscopy : Bands at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) validate functional groups.

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